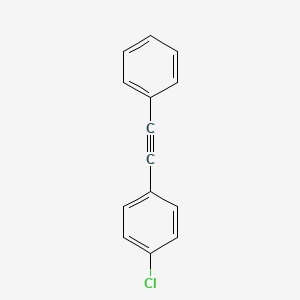

1-Chloro-4-(phenylethynyl)benzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-4-(2-phenylethynyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9Cl/c15-14-10-8-13(9-11-14)7-6-12-4-2-1-3-5-12/h1-5,8-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMZAAGCDWVIPNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C#CC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90324707 | |

| Record name | 1-Chloro-4-(phenylethynyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90324707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5172-02-1 | |

| Record name | 5172-02-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407575 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Chloro-4-(phenylethynyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90324707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Chloro-4-(phenylethynyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 1-Chloro-4-(phenylethynyl)benzene

This guide provides an in-depth exploration of the synthesis and characterization of 1-chloro-4-(phenylethynyl)benzene, a key intermediate in the development of novel therapeutics and advanced organic materials. Tailored for researchers, scientists, and professionals in drug development, this document offers not only detailed protocols but also the underlying scientific principles that govern these procedures.

Introduction: The Significance of 1-Chloro-4-(phenylethynyl)benzene

1-Chloro-4-(phenylethynyl)benzene is a diarylacetylene derivative that has garnered significant interest in medicinal chemistry and materials science. The presence of the chloro-substituent and the phenylethynyl moiety provides a versatile scaffold for further chemical modifications, making it a valuable building block in the synthesis of complex organic molecules.[1][2] In drug discovery, the diarylacetylene core is a key structural motif in various biologically active compounds. The chlorine atom can serve as a handle for further cross-coupling reactions or can influence the pharmacokinetic and pharmacodynamic properties of a molecule.[1][2]

Synthesis via Sonogashira Coupling: A Detailed Protocol and Mechanistic Insight

The most common and efficient method for the synthesis of 1-chloro-4-(phenylethynyl)benzene is the Sonogashira cross-coupling reaction.[3][4][5][6] This powerful reaction forms a carbon-carbon bond between a terminal alkyne (phenylacetylene) and an aryl halide (1-chloro-4-iodobenzene or 1-bromo-4-chlorobenzene).[3][6] The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[6][7]

Causality in Experimental Choices

The selection of reagents and conditions for the Sonogashira coupling is critical for achieving a high yield and purity of the desired product.

-

Catalyst System : A combination of a palladium catalyst (e.g., PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI) is traditionally used.[3][7] The palladium catalyst is central to the main catalytic cycle, while the copper co-catalyst facilitates the formation of a copper acetylide intermediate, which then transmetalates to the palladium center.[3][8] Copper-free Sonogashira couplings are also possible and can be advantageous in certain cases to avoid the formation of alkyne homocoupling byproducts (Glaser coupling).[3][9]

-

Base : An amine base, such as triethylamine or diisopropylethylamine, is essential.[7][8] Its primary roles are to deprotonate the terminal alkyne to form the reactive acetylide anion and to neutralize the hydrogen halide formed during the reaction.[3][8]

-

Solvent : Anhydrous and deoxygenated solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are typically used to prevent side reactions and catalyst deactivation.[7]

-

Aryl Halide : While aryl iodides are the most reactive, aryl bromides and even chlorides can be used, often requiring more active catalyst systems or harsher reaction conditions.[6] For the synthesis of 1-chloro-4-(phenylethynyl)benzene, starting with 1-bromo-4-chlorobenzene or 1-chloro-4-iodobenzene is a common strategy.

Experimental Workflow: A Step-by-Step Guide

The following protocol is a representative example for the synthesis of 1-chloro-4-(phenylethynyl)benzene.

Caption: The catalytic cycles of the Sonogashira cross-coupling reaction.

Purification and Characterization: A Self-Validating System

Thorough purification and characterization are essential to confirm the identity and purity of the synthesized 1-chloro-4-(phenylethynyl)benzene.

Purification

The crude product is typically purified by column chromatography on silica gel using a non-polar eluent system, such as a mixture of hexanes and ethyl acetate. [10]The progress of the purification can be monitored by thin-layer chromatography (TLC).

Characterization

A combination of spectroscopic techniques is used to unequivocally identify and characterize the final product.

Table 1: Physicochemical and Spectroscopic Data for 1-Chloro-4-(phenylethynyl)benzene

| Property | Value | Source |

| Molecular Formula | C₁₄H₉Cl | [11] |

| Molecular Weight | 212.67 g/mol | |

| Melting Point | 81-83 °C | |

| Appearance | White solid | [10][12] |

Table 2: ¹H NMR Spectroscopic Data for 1-Chloro-4-(phenylethynyl)benzene (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Source |

| 7.51-7.54 | m | 2H | Aromatic H | [12] |

| 7.45-7.47 | m | 2H | Aromatic H | [12] |

| 7.32-7.36 | m | 5H | Aromatic H | [12] |

Table 3: ¹³C NMR Spectroscopic Data for 1-Chloro-4-(phenylethynyl)benzene (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Source |

| 134.23 | Aromatic C | [12] |

| 132.80 | Aromatic C | [12] |

| 131.58 | Aromatic C | [12] |

| 128.68 | Aromatic C | [12] |

| 128.47 | Aromatic C | [12] |

| 128.38 | Aromatic C | [12] |

| 122.89 | Aromatic C | [12] |

| 121.75 | Aromatic C | [12] |

| 90.28 | Alkyne C | [12] |

| 88.21 | Alkyne C | [12] |

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the C≡C triple bond stretch (around 2210 cm⁻¹), C-H stretches of the aromatic rings (around 3050 cm⁻¹), and C-Cl stretch (in the fingerprint region). [12] Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) at m/z 212 and an isotope peak (M+2) at m/z 214 with a characteristic intensity ratio of approximately 3:1, confirming the presence of one chlorine atom. [12]

Applications in Drug Development and Materials Science

1-Chloro-4-(phenylethynyl)benzene and its derivatives are of interest in several areas:

-

Medicinal Chemistry : As a precursor for more complex molecules with potential therapeutic applications. The diarylacetylene scaffold is found in compounds with anticancer, antiviral, and antifungal activities. [1][2]* Organic Electronics : The rigid, conjugated structure of diarylacetylenes makes them suitable for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and other electronic devices. [13][14]* Liquid Crystals : Certain derivatives of 1,4-bis(phenylethynyl)benzene have been shown to exhibit liquid crystalline properties, which are useful in display technologies. [13][14]

Conclusion

This technical guide has provided a comprehensive overview of the synthesis and characterization of 1-chloro-4-(phenylethynyl)benzene. By understanding the intricacies of the Sonogashira coupling reaction and the appropriate analytical techniques for characterization, researchers can confidently synthesize and utilize this versatile compound for a wide range of applications in drug discovery and materials science. The provided protocols and mechanistic insights are intended to serve as a valuable resource for scientists working at the forefront of chemical synthesis and development.

References

-

Vedantu. Sonogashira Coupling: Mechanism, Steps & Applications Explained. [Link]

-

BYJU'S. Sonogashira Coupling. [Link]

-

Organic Chemistry Portal. Sonogashira Coupling. [Link]

-

ResearchGate. The Sonogashira coupling reaction mechanism. [Link]

-

YouTube. Sonogashira coupling. [Link]

-

The Royal Society of Chemistry. Cross-coupling reactivity of 1,1-dichloroalkenes under palladium catalysis: Domino synthesis of diarylalkynes. [Link]

-

PubChem. 1-Chloro-4-(phenylethynyl)benzene. [Link]

-

SpectraBase. 1-Chloro-4-(1-phenylethenyl)benzene - Optional[MS (GC)] - Spectrum. [Link]

-

The Royal Society of Chemistry. Nickel nanoparticles supported reduced graphene oxide sheets: A phosphine free, magnetically recoverable and cost effective catalyst for Sonogashira cross-coupling reaction. [Link]

-

The Royal Society of Chemistry. Supporting Information for. [Link]

-

Semantic Scholar. Palladium-Supported Polydopamine-Coated NiFe2O4@TiO2: A Sole Photocatalyst for Suzuki and Sonogashira Coupling Reactions under Sunlight Irradiation. [Link]

-

ResearchGate. Synthesis of 4-(phenylethynyl)benzene derivatives via Pd and Cu catalyzed Coupling. [Link]

-

NIST WebBook. Benzene, 1-chloro-4-(2-cyano-2-phenylethenyl). [Link]

-

SpectraBase. 1-Chloro-4-(2-phenylethynyl)benzene - Optional[Vapor Phase IR] - Spectrum. [Link]

-

SpectraBase. 1-Chloro-4-(2-phenylethynyl)benzene - Optional[13C NMR] - Spectrum. [Link]

-

The Royal Society of Chemistry. Supporting Information. [Link]

-

Wikipedia. Sonogashira coupling. [Link]

-

PubChem. 1-Chloro-2-(phenylethynyl)benzene. [Link]

-

Wiley-VCH. Supporting Information. [Link]

-

Supporting Information - Palladium Precatalysts Containing meta-Terarylphosphine Ligands for Expedient Copper-Free Sonogashira Cross-Coupling Reactions. [Link]

-

SpectraBase. 1-Chloro-4-(1-phenylethenyl)benzene - Optional[MS (GC)] - Spectrum. [Link]

-

MDPI. Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. [Link]

-

NIST WebBook. Benzene, 1-chloro-4-(1-methylethenyl)-. [Link]

-

LookChem. 1-CHLORO-4-(PHENYLETHYNYL)BENZENE 98. [Link]

-

PubMed. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]

-

MDPI. Synthesis of 1,4-Bis(phenylethynyl)benzenes and Their Application as Blue Phase Liquid Crystal Composition. [Link]

-

PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]

-

PubMed. Synthesis of 1,4-bis(phenylethynyl)benzenes and their application as blue phase liquid crystal composition. [Link]

Sources

- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]

- 4. byjus.com [byjus.com]

- 5. researchgate.net [researchgate.net]

- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 7. Sonogashira Coupling [organic-chemistry.org]

- 8. m.youtube.com [m.youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. rsc.org [rsc.org]

- 11. 1-Chloro-4-(phenylethynyl)benzene | C14H9Cl | CID 348309 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. rsc.org [rsc.org]

- 13. Synthesis of 1,4-Bis(phenylethynyl)benzenes and Their Application as Blue Phase Liquid Crystal Composition [mdpi.com]

- 14. Synthesis of 1,4-bis(phenylethynyl)benzenes and their application as blue phase liquid crystal composition - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-Chloro-4-(phenylethynyl)benzene: Physicochemical Properties and Analytical Methodologies

Abstract: This technical guide provides a comprehensive overview of the physicochemical properties, analytical characterization, and synthetic considerations for 1-Chloro-4-(phenylethynyl)benzene (CAS 5172-02-1). As a member of the diarylalkyne class of compounds, it serves as a valuable building block in organic synthesis, materials science, and as a structural motif of interest in medicinal chemistry. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights into its molecular characteristics and detailed protocols for its analysis. We delve into the causality behind experimental choices, ensuring that each described methodology is robust and scientifically sound.

Introduction: The Significance of a Diarylalkyne Building Block

1-Chloro-4-(phenylethynyl)benzene is an internal alkyne distinguished by its rigid, linear structure conferred by the central carbon-carbon triple bond. This molecular scaffold is of significant interest for several reasons. The phenylethynyl group is a key component in the development of advanced materials such as organic light-emitting diodes (OLEDs) and liquid crystals.[1] In the context of drug discovery, the diarylalkyne core is explored for its ability to orient functional groups in a well-defined three-dimensional space, making it a valuable tool in rational drug design. Furthermore, the presence of a terminal chloro-substituent provides a reactive handle for further functionalization, typically through cross-coupling reactions, enhancing its versatility as a synthetic intermediate.[2] This guide will systematically detail the essential chemical and physical data required for the effective use of this compound in a research and development setting.

Molecular Identity and Physicochemical Properties

The fundamental identity of a compound is the bedrock of its application. The key identifiers and properties of 1-Chloro-4-(phenylethynyl)benzene are summarized below.

Chemical Structure and Identifiers

-

IUPAC Name: 1-chloro-4-(2-phenylethynyl)benzene[3]

-

CAS Number: 5172-02-1[4]

-

Molecular Formula: C₁₄H₉Cl[4]

-

Molecular Weight: 212.67 g/mol [4]

-

Canonical SMILES: C1=CC=C(C=C1)C#CC2=CC=C(C=C2)Cl[3]

-

InChI Key: YMZAAGCDWVIPNL-UHFFFAOYSA-N[4]

Tabulated Physicochemical Data

The physical properties of a compound dictate its handling, purification, and reaction conditions. The data presented here is compiled from authoritative chemical suppliers and peer-reviewed literature.

| Property | Value | Source(s) |

| Appearance | White solid | [5] |

| Melting Point | 81-83 °C (lit.) | [4][6][7] |

| Boiling Point | 327 °C at 760 mmHg (Predicted) | [6] |

| Density | 1.19 g/cm³ (Predicted) | [6] |

| Solubility | Soluble in chlorinated solvents (e.g., CDCl₃, CH₂Cl₂), THF, DMA. Insoluble in water. | [8][9] |

| XLogP3 | 5.4 | [3] |

Synthesis via Sonogashira Cross-Coupling

The most prevalent and efficient method for synthesizing 1-Chloro-4-(phenylethynyl)benzene is the Sonogashira cross-coupling reaction. This reaction forms the crucial C(sp²)-C(sp) bond by coupling a terminal alkyne (phenylacetylene) with an aryl halide (1-chloro-4-iodobenzene or 1-bromo-4-chlorobenzene).[10] The causality for this choice rests on the reaction's high functional group tolerance and reliability. A palladium(0) species serves as the primary catalyst, while a copper(I) salt acts as a co-catalyst to facilitate the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex.[11]

Caption: Synthetic workflow for 1-Chloro-4-(phenylethynyl)benzene.

Experimental Protocol: Sonogashira Coupling

This protocol is a representative procedure adapted from established methodologies for Sonogashira couplings.[9][12][13]

-

Inert Atmosphere: To a flame-dried Schlenk flask, add 1-bromo-4-chlorobenzene (1.0 eq), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.02 eq), and copper(I) iodide (0.04 eq).

-

Solvent and Reagents: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add anhydrous, degassed tetrahydrofuran (THF) and a suitable amine base, such as triethylamine (2.0 eq), via syringe.

-

Alkyne Addition: Add phenylacetylene (1.1 eq) dropwise to the stirred mixture at room temperature.

-

Reaction: Heat the reaction mixture to an appropriate temperature (e.g., 60 °C) and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Upon completion, cool the mixture to room temperature and filter it through a pad of celite to remove the catalyst.

-

Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution, followed by brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 1-Chloro-4-(phenylethynyl)benzene as a white solid.

Analytical and Spectroscopic Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. This section details the expected results and provides standardized protocols for key analytical techniques.

Caption: Standard analytical workflow for compound characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

-

¹H NMR Data (500 MHz, CDCl₃): δ (ppm) 7.54–7.52 (m, 2H), 7.47–7.45 (m, 2H), 7.37–7.32 (m, 5H).[5]

-

¹³C NMR Data (125 MHz, CDCl₃): δ (ppm) 134.3, 132.8, 131.6, 128.7, 128.5, 128.4, 122.9, 121.8, 90.3, 88.2.[5]

-

Sample Preparation: Accurately weigh 5-10 mg of the compound for ¹H NMR (or 20-50 mg for ¹³C NMR) into a clean, dry vial.

-

Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Ensure the solid is fully dissolved. The deuterated solvent provides a lock signal for the spectrometer and avoids large interfering solvent peaks in ¹H spectra.[14]

-

Transfer: Using a Pasteur pipette, transfer the solution into a clean NMR tube. If any particulate matter is present, filter the solution through a small plug of cotton wool in the pipette.

-

Standard: For precise chemical shift referencing, an internal standard like tetramethylsilane (TMS) can be used, though referencing to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H) is common practice.[15]

-

Acquisition: Place the NMR tube in the spectrometer. Acquire the spectrum using standard instrument parameters. For ¹³C NMR, broadband proton decoupling is typically used to simplify the spectrum to single lines for each unique carbon.[16]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation. For 1-Chloro-4-(phenylethynyl)benzene, key absorptions confirm the presence of the alkyne and aromatic rings.

-

Key IR Absorptions (neat, cm⁻¹): 3049 (Aromatic C-H stretch), 2215 (C≡C stretch, weak or absent due to symmetry), 1590, 1496, 1481 (Aromatic C=C stretches), 1091 (C-Cl stretch).

-

Solution Preparation: Dissolve a small amount (2-5 mg) of the solid sample in a few drops of a volatile solvent (e.g., methylene chloride or acetone) in a small vial.[17]

-

Film Deposition: Place one drop of the resulting solution onto the surface of a single salt plate (e.g., KBr or NaCl).

-

Evaporation: Allow the solvent to evaporate completely in a fume hood, which will leave a thin, even film of the solid compound on the plate.[18]

-

Background Scan: Place the empty salt plate holder in the FT-IR spectrometer and run a background scan to account for atmospheric CO₂ and H₂O.

-

Sample Scan: Place the salt plate with the sample film in the holder and acquire the infrared spectrum.[19]

-

Cleaning: After analysis, thoroughly clean the salt plate with an appropriate solvent (e.g., acetone) and return it to a desiccator.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule, allowing for the determination of its molecular weight and elemental formula.

-

High-Resolution Mass Spectrometry (HRMS): The precise mass is crucial for confirming the elemental composition.

-

Data (EI+): Calculated for [C₁₄H₉Cl]⁺: 212.0393; Found: 212.0394. The isotopic pattern for chlorine (³⁵Cl/³⁷Cl ratio of approximately 3:1) will be observable.

-

-

Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a volatile organic solvent like ethyl acetate or hexane.

-

GC Conditions: Inject a small volume (e.g., 1 µL) into a GC system equipped with a suitable capillary column (e.g., HP-5MS). A typical temperature program would be: hold at 50 °C for 1-2 minutes, then ramp at 20 °C/min to 280 °C and hold for 10-20 minutes.[20]

-

MS Conditions: The GC is interfaced with a mass spectrometer. Operate the MS in full scan mode (e.g., from 45 to 300 amu) using Electron Ionization (EI) at 70 eV.[21]

-

Data Analysis: The resulting chromatogram will show a peak at a specific retention time for the compound. The mass spectrum corresponding to this peak will show the molecular ion and characteristic fragmentation patterns.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for assessing the purity of a compound.

-

Sample Preparation: Prepare a stock solution of the sample in the mobile phase or a compatible solvent (e.g., acetonitrile) at a concentration of approximately 0.5-1.0 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.[22]

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: An isocratic or gradient mixture of water and a polar organic solvent like acetonitrile or methanol. A typical starting point could be 80:20 Acetonitrile:Water.

-

Flow Rate: 1.0 mL/min.

-

Detector: UV detector set to a wavelength where the compound has strong absorbance (e.g., 254 nm).

-

Injection Volume: 10 µL.

-

-

Analysis: Inject the sample and monitor the chromatogram. The purity is determined by the area percentage of the main peak relative to the total area of all observed peaks.[23]

Thermal Analysis (DSC/TGA)

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to characterize a material's thermal stability and phase transitions.[24]

-

Expected DSC Data: An endothermic peak corresponding to the melting point (onset ~81 °C) would be expected. Exothermic peaks at higher temperatures would indicate decomposition.[25]

-

Expected TGA Data: The TGA curve would show thermal stability up to a certain temperature, followed by a weight loss step corresponding to the decomposition of the molecule.[26]

-

Sample Preparation: Place a small, accurately weighed amount of the sample (typically 2-5 mg) into an appropriate TGA/DSC pan (e.g., aluminum or platinum).

-

Instrument Setup: Place the sample pan and an empty reference pan into the instrument.

-

Analysis Conditions: Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., 25 °C to 500 °C).

-

Data Collection: The instrument records the difference in heat flow between the sample and reference (DSC) and the change in sample mass (TGA) as a function of temperature.

Safety and Handling

Proper handling of all chemicals is paramount in a laboratory setting. 1-Chloro-4-(phenylethynyl)benzene is classified as an irritant.

-

GHS Classification: Skin Irritation (Category 2), Eye Irritation (Category 2), Specific target organ toxicity — single exposure (Category 3), Respiratory system.[3][6]

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses or goggles, and a lab coat. Handle in a well-ventilated fume hood to avoid inhalation of dust.[6]

-

Storage: Store in a cool, dry place in a tightly sealed container.

Conclusion

1-Chloro-4-(phenylethynyl)benzene is a well-characterized compound with a robust set of physicochemical data available. Its synthesis is readily achievable through standard cross-coupling methodologies, and its identity and purity can be rigorously confirmed using a suite of standard analytical techniques including NMR, MS, IR, and HPLC. The protocols and data provided in this guide serve as a comprehensive resource for scientists, enabling the confident and effective application of this versatile building block in their research endeavors, from the synthesis of novel organic materials to the development of new therapeutic agents.

References

-

Organic Chemistry at CU Boulder. (n.d.). IR Spectroscopy of Solids. Retrieved from [Link]

-

Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 4-(phenylethynyl)benzene derivatives via Pd and Cu catalyzed Coupling. Retrieved from [Link]

-

Papeo, G., et al. (n.d.). Flow Chemistry: Sonogashira Coupling. Supporting Information. Retrieved from [Link]

-

Royal Society of Chemistry. (2024). NMR spectroscopy of small molecules in solution. In Nuclear Magnetic Resonance (Vol. 50). Retrieved from [Link]

-

American Chemical Society. (n.d.). NMR Guidelines for ACS Journals. Retrieved from [Link]

-

University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

-

Environmental Protection Agency. (n.d.). Direct Interface GC/MS Method. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

-

Chien, C. H., et al. (2015). Pd/C-catalyzed, copper-free Sonogashira coupling: one-pot synthesis of 1-aryl-4-(2-phenylethynyl)[12][14][18]triazolo[4,3-a]quinoxalines in water. Beilstein Journal of Organic Chemistry, 11, 1394–1401. Retrieved from [Link]

-

Web of Conferences. (n.d.). Determine the structure of small organic molecule from 1H NMR experimental spectrum. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 348309, 1-Chloro-4-(phenylethynyl)benzene. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). FT-IR: A useful analytical tool for monitoring of solid phase organic reactions. Retrieved from [Link]

-

Arizona State University. (n.d.). Thermal Analysis (TGA/DTA/DSC). Retrieved from [Link]

-

Kwame Nkrumah University of Science and Technology. (n.d.). Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. Retrieved from [Link]

-

National Institutes of Health. (2014). Differential Scanning Calorimetry (DSC) as a Tool for Probing the Reactivity of Polyynes Relevant to Hexadehydro-Diels–Alder (HDDA) Cascades. Organic Letters, 16(23), 6144–6147. Retrieved from [Link]

-

YouTube. (2013). FTIR Spectroscopy (Solid Sample Analysis). Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 2.8: Thermal Analysis. Retrieved from [Link]

-

The University of Melbourne. (n.d.). TGA-DSC. Retrieved from [Link]

-

MDPI. (2020). Evaluation of a Simplified Method for GC/MS Qualitative Analysis of Polycyclic Aromatic Hydrocarbons, Polychlorinated Biphenyls, and Organic Pesticides Using PARADISe Computer Program. Molecules, 25(21), 5038. Retrieved from [Link]

-

Agilent Technologies. (n.d.). Optimized GC/MS/MS Analysis for PAHs in Challenging Matrices. Retrieved from [Link]

-

CORESTA. (2020). A screening method by gas chromatography–mass spectrometry (GC–MS) for the quantitation of 33 compounds in the aerosol of an electronically heated tobacco system. Retrieved from [Link]

-

Technology Networks. (n.d.). The Science of Separation: Understanding High-Performance Liquid Chromatography. Retrieved from [Link]

-

Chemsrc. (n.d.). Benzene,1-chloro-4-(2-phenylethynyl)-. Retrieved from [Link]

-

Agilent Technologies. (n.d.). Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals. Retrieved from [Link]

-

Asian Journal of Pharmaceutical Research. (n.d.). Steps involved in HPLC Method Development. Retrieved from [Link]

-

LCGC International. (2024). A Well-Written Analytical Procedure for Regulated HPLC Testing. Retrieved from [Link]

-

TA Instruments. (n.d.). Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Nickel nanoparticles supported reduced graphene oxide sheets: A phosphine free, magnetically recoverable and cost effective catalyst for Sonogashira cross-coupling reaction - Supporting Information. Retrieved from [Link]

-

YouTube. (2022). HPLC Method Development Step by Step. Retrieved from [Link]

-

Asian Journal of Pharmaceutical Research. (2018). Steps involved in HPLC Method Development. 8(2), 95-101. Retrieved from [Link]

-

National Institutes of Health. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 173, 131-169. Retrieved from [Link]

-

National Institutes of Health. (2013). Synthesis of 1,4-Bis(phenylethynyl)benzenes and Their Application as Blue Phase Liquid Crystal Composition. International Journal of Molecular Sciences, 14(11), 22898–22913. Retrieved from [Link]

Sources

- 1. Synthesis of 1,4-bis(phenylethynyl)benzenes and their application as blue phase liquid crystal composition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 1-Chloro-4-(phenylethynyl)benzene | C14H9Cl | CID 348309 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-Chloro-4-(phenylethynyl)benzene 98 5172-02-1 [sigmaaldrich.com]

- 5. rsc.org [rsc.org]

- 6. Benzene,1-chloro-4-(2-phenylethynyl) | CAS#:5172-02-1 | Chemsrc [chemsrc.com]

- 7. 1-Chloro-4-(phenylethynyl)benzene 98 5172-02-1 [sigmaaldrich.com]

- 8. Determine the structure of small organic molecule from 1H NMR experimental spectrum [cheminfo.org]

- 9. rsc.org [rsc.org]

- 10. Sonogashira Coupling [organic-chemistry.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. researchgate.net [researchgate.net]

- 13. Pd/C-catalyzed, copper-free Sonogashira coupling: one-pot synthesis of 1-aryl-4-(2-phenylethynyl)[1,2,4]triazolo[4,3-a]quinoxalines in water - PMC [pmc.ncbi.nlm.nih.gov]

- 14. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 15. pubsapp.acs.org [pubsapp.acs.org]

- 16. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 17. eng.uc.edu [eng.uc.edu]

- 18. orgchemboulder.com [orgchemboulder.com]

- 19. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 20. mdpi.com [mdpi.com]

- 21. epa.gov [epa.gov]

- 22. teledynelabs.com [teledynelabs.com]

- 23. pharmtech.com [pharmtech.com]

- 24. cores.research.asu.edu [cores.research.asu.edu]

- 25. Differential Scanning Calorimetry (DSC) as a Tool for Probing the Reactivity of Polyynes Relevant to Hexadehydro-Diels–Alder (HDDA) Cascades - PMC [pmc.ncbi.nlm.nih.gov]

- 26. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to 1-Chloro-4-(phenylethynyl)benzene: Synthesis, Reactivity, and Applications

This guide provides a comprehensive technical overview of 1-Chloro-4-(phenylethynyl)benzene (CAS No. 5172-02-1), a key diarylalkyne intermediate. Designed for researchers, medicinal chemists, and process development scientists, this document delves into the compound's physicochemical properties, principal synthetic methodologies, characteristic reactivity, and its strategic applications in the synthesis of complex organic molecules and potential pharmaceutical agents.

Core Compound Profile and Physicochemical Characteristics

1-Chloro-4-(phenylethynyl)benzene is a halogenated diarylalkyne, a structural motif of significant interest in materials science and medicinal chemistry. The presence of a terminal phenylacetylene group and a chlorinated benzene ring provides two distinct points for further chemical modification, making it a versatile building block.

Chemical Identity

-

Molecular Formula : C₁₄H₉Cl[1]

-

IUPAC Name : 1-chloro-4-(2-phenylethynyl)benzene[4]

-

Common Synonyms : p-chlorodiphenylacetylene, (4-Chlorophenyl)phenylacetylene, 1-Chloro-4-phenylethynyl-benzene[4][5][6]

Physicochemical Properties

The compound is a white to off-white solid at room temperature, a characteristic that simplifies its handling and isolation compared to liquid-phase reagents. Its properties are summarized in the table below.

| Property | Value | Source(s) |

| Appearance | White solid | [7] |

| Melting Point | 81-83 °C (lit.) | [8][9] |

| Boiling Point | 327 °C at 760 mmHg | [5][8] |

| Density | 1.19 g/cm³ | [5][8] |

| Flash Point | 146.4 °C | [5][8] |

| LogP | 3.73980 | [5][8] |

Spectroscopic Data

Spectroscopic analysis is fundamental for the unambiguous identification and quality control of 1-Chloro-4-(phenylethynyl)benzene.

-

¹H NMR (400 MHz, CDCl₃) : δ 7.51-7.54 (m, 2H), 7.45-7.47 (m, 2H), 7.32-7.36 (m, 5H) ppm.[7]

-

¹³C NMR (100 MHz, CDCl₃) : δ 134.23, 132.80, 131.58, 128.68, 128.47, 128.38, 122.89, 121.75, 90.28, 88.21 ppm.[7]

-

Infrared (IR) : The spectrum shows characteristic peaks corresponding to the C≡C stretch of the alkyne and C-Cl bond vibrations.[7]

-

Mass Spectrometry (HRMS, EI+) : Calculated for C₁₄H₉Cl [M]⁺: 212.0393; Found: 212.0394.[7]

Synthesis and Mechanistic Insights: The Sonogashira Coupling

The most prevalent and efficient method for synthesizing 1-Chloro-4-(phenylethynyl)benzene is the Sonogashira cross-coupling reaction.[10] This palladium-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne (phenylacetylene) and an aryl halide (1-chloro-4-iodobenzene or 1-bromo-4-chlorobenzene are typically more reactive than 1,4-dichlorobenzene). The reaction is valued for its mild conditions and high tolerance for various functional groups.[10][11]

The Catalytic Cycle

The Sonogashira reaction proceeds via two interconnected catalytic cycles: a primary palladium cycle and a secondary copper co-catalyst cycle. While "copper-free" Sonogashira protocols exist, the classic approach remains widely used.[10][12]

-

Oxidative Addition : The active Pd(0) catalyst oxidatively adds to the aryl halide (Ar-X), forming a Pd(II) intermediate. This is often the rate-determining step, with reactivity following the trend I > Br > Cl.[12]

-

Transmetalation : Concurrently, the copper(I) co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide. This species then transmetalates with the Pd(II) complex, transferring the acetylide group to the palladium center and regenerating the copper halide.

-

Reductive Elimination : The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final diarylalkyne product and regenerate the Pd(0) catalyst, thus closing the catalytic loop.

Caption: The interconnected catalytic cycles of the Sonogashira cross-coupling reaction.

Reference Experimental Protocol

The following protocol is a representative example for the synthesis of diarylalkynes, adapted from established methodologies for Sonogashira couplings.[13]

Materials:

-

Aryl Halide (e.g., 1-chloro-4-ethynylbenzene)

-

Terminal Alkyne (e.g., phenylhydrazine, which can generate phenylacetylene in situ under certain conditions, or phenylacetylene directly)

-

Palladium Catalyst (e.g., PdCl₂)

-

Ligand (e.g., PPh₃)

-

Solvent (e.g., DMF)

-

Base/Acid Co-catalyst (e.g., AcOH)

-

Inert atmosphere (O₂ or N₂/Ar depending on the specific variation)

Step-by-Step Procedure:

-

Vessel Preparation : To a dry 25 mL Schlenk tube, add the palladium catalyst (e.g., PdCl₂, 0.025 mmol), phosphine ligand (e.g., PPh₃, 0.15 mmol), and any solid reagents.

-

Reagent Addition : Add the aryl halide (1.75 mmol), the terminal alkyne (0.5 mmol), the solvent (1.5 mL of DMF), and the acidic co-catalyst (AcOH, 1.5 mmol).[13]

-

Atmosphere Control : Seal the tube and establish the required atmosphere (e.g., 1 atm of O₂ for this specific oxidative variant).[13]

-

Reaction : Stir the resulting mixture at the designated temperature (e.g., 50 °C) for the required time (e.g., 12 hours).[13]

-

Workup : After cooling to room temperature, quench the reaction with water. Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate) three times.

-

Purification : Combine the organic phases, dry over anhydrous Na₂SO₄, and concentrate under vacuum. Purify the crude residue by column chromatography on silica gel to yield the pure 1-Chloro-4-(phenylethynyl)benzene.

Applications in Research and Drug Discovery

The utility of 1-Chloro-4-(phenylethynyl)benzene stems from its identity as a bifunctional building block. The alkyne can undergo click chemistry, hydration, or reduction, while the aryl chloride is a classic handle for further cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).

Intermediate in Complex Syntheses

This compound serves as a precursor for more elaborate molecular architectures. For instance, it can be used in the preparation of substituted naphthalenes or other polycyclic aromatic systems.[6] Its predictable reactivity makes it a reliable starting material in multi-step synthetic campaigns.

Caption: Synthetic utility of 1-Chloro-4-(phenylethynyl)benzene as a divergent building block.

Scaffold in Medicinal Chemistry

Chlorine is a common substituent in FDA-approved pharmaceuticals, often introduced to modulate a compound's metabolic stability, lipophilicity (logP), and binding affinity.[14][15] There are over 250 FDA-approved drugs containing chlorine.[14][15] The diarylalkyne core of 1-Chloro-4-(phenylethynyl)benzene is a rigid scaffold that can position the two aromatic rings in a defined spatial orientation, which is advantageous for structure-activity relationship (SAR) studies. This makes it an attractive starting point for the synthesis of novel therapeutic agents targeting a range of biological targets.

Safety, Handling, and Storage

Proper handling of 1-Chloro-4-(phenylethynyl)benzene is essential to ensure laboratory safety. The compound is classified as an irritant.

GHS Hazard Classification

| Hazard Class | Code | Description | Source(s) |

| Skin Irritation | H315 | Causes skin irritation | [4] |

| Eye Irritation | H319 | Causes serious eye irritation | [4] |

| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation | [4] |

Recommended Safety Precautions

-

Engineering Controls : Handle in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE) : Wear appropriate PPE, including safety glasses with side shields or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[3] A dust mask (type N95 or equivalent) should be used when handling the powder.

-

Handling : Avoid contact with skin, eyes, and clothing.[16] Avoid formation of dust and aerosols.[8]

-

Storage : Store in a cool, dry, and well-ventilated place.[8][17] Keep the container tightly sealed. The material is classified as a combustible solid.

-

First Aid :

-

Eyes : Immediately rinse with plenty of water for at least 15 minutes and seek medical advice.[8]

-

Skin : Wash off with soap and plenty of water.[8]

-

Inhalation : Move the person to fresh air. If not breathing, give artificial respiration.[8]

-

Ingestion : Rinse mouth with water. Never give anything by mouth to an unconscious person.[8]

-

Conclusion

1-Chloro-4-(phenylethynyl)benzene is a highly valuable and versatile chemical intermediate. Its straightforward synthesis via the robust Sonogashira coupling, combined with the dual reactivity of its aryl chloride and alkyne functionalities, establishes it as a cornerstone building block in organic synthesis. For researchers in drug discovery and materials science, this compound offers a rigid, easily modifiable scaffold for creating novel molecular entities with tailored electronic and pharmacological properties. Adherence to standard safety protocols is necessary to ensure its safe and effective use in the laboratory.

References

- Cross-coupling reactivity of 1,1-dichloroalkenes under palladium catalysis: Domino synthesis of diarylalkynes. (n.d.). The Royal Society of Chemistry.

- Benzene,1-chloro-4-(2-phenylethynyl)- | CAS#:5172-02-1. (n.d.). Chemsrc.

- 1-Chloro-4-(phenylethynyl)benzene | CAS 5172-02-1. (n.d.). Santa Cruz Biotechnology.

- 1-Chloro-4-(phenylethynyl)benzene 98 5172-02-1. (n.d.). Sigma-Aldrich.

- 1-Chloro-4-(phenylethynyl)benzene 98%. (n.d.). Proactive Molecular Research.

- 1-Chloro-4-(phenylethynyl)benzene | C14H9Cl | CID 348309. (n.d.). PubChem.

- Supporting Information for - The Royal Society of Chemistry. (n.d.).

- 5172-02-1|1-Chloro-4-(phenylethynyl)benzene. (n.d.). BLD Pharm.

- 1-CHLORO-4-(PHENYLETHYNYL)BENZENE98 Formula. (n.d.). ECHEMI.

-

Sonogashira coupling between 4-chlorobenzaldehyde and phenylacetylene... (n.d.). ResearchGate. Retrieved from [Link]

-

1-CHLORO-4-(PHENYLETHYNYL)BENZENE 98. (n.d.). LookChem. Retrieved from [Link]

-

1-Chloro-4-(1-phenylethenyl)benzene - Optional[MS (GC)] - Spectrum. (n.d.). SpectraBase. Retrieved from [Link]

-

1-Chloro-4-(2-phenylethynyl)benzene - Optional[Vapor Phase IR] - Spectrum. (n.d.). SpectraBase. Retrieved from [Link]

-

Copper-Free Sonogashira Cross- Coupling of Aryl Chlorides with (Hetero)arylacetylenes in the Presence of Ppm Molar Loadings of... (2023). Preprints.org. Retrieved from [Link]

-

Palladium Precatalysts Containing meta-Terarylphosphine Ligands for Expedient Copper-Free Sonogashira Cross-Coupling Reactions - Supporting Information. (n.d.). Retrieved from [Link]

-

Sonogashira coupling. (n.d.). Wikipedia. Retrieved from [Link]

-

Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. (n.d.). MDPI. Retrieved from [Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (2019). PubMed Central. Retrieved from [Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (2019). PubMed. Retrieved from [Link]

-

Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. proactivemr.com [proactivemr.com]

- 3. 1-Chloro-4-(phenylethynyl)benzene 98 5172-02-1 [sigmaaldrich.com]

- 4. 1-Chloro-4-(phenylethynyl)benzene | C14H9Cl | CID 348309 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. 1-CHLORO-4-(PHENYLETHYNYL)BENZENE 98|lookchem [lookchem.com]

- 7. rsc.org [rsc.org]

- 8. Benzene,1-chloro-4-(2-phenylethynyl) | CAS#:5172-02-1 | Chemsrc [chemsrc.com]

- 9. 1-CHLORO-4-(PHENYLETHYNYL)BENZENE 98 CAS#: 5172-02-1 [m.chemicalbook.com]

- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 11. mdpi.com [mdpi.com]

- 12. benchchem.com [benchchem.com]

- 13. rsc.org [rsc.org]

- 14. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. fishersci.com [fishersci.com]

- 17. 5172-02-1|1-Chloro-4-(phenylethynyl)benzene|BLD Pharm [bldpharm.com]

A Senior Application Scientist's Guide to the Spectroscopic Characterization of 1-Chloro-4-(phenylethynyl)benzene

Introduction

In the landscape of modern chemical research and development, the precise structural elucidation of novel and existing compounds is a foundational requirement. 1-Chloro-4-(phenylethynyl)benzene, a diarylalkyne, serves as a valuable building block in organic synthesis, finding applications in materials science and as a precursor in drug discovery programs. Its rigid, conjugated structure imparts unique electronic and photophysical properties, making a thorough understanding of its chemical identity paramount.

This technical guide provides an in-depth analysis of the core spectroscopic data for 1-chloro-4-(phenylethynyl)benzene (CAS No. 5172-02-1).[1] As Senior Application Scientists, we recognize that data without interpretation is merely noise. Therefore, this document moves beyond a simple presentation of spectra to explain the causal relationships between the molecular structure and its spectroscopic signature. We will dissect the ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data, offering both expert analysis and field-proven protocols for data acquisition. This guide is designed for researchers, scientists, and drug development professionals who rely on robust analytical techniques for confident compound identification and characterization.

Molecular Identity:

-

Chemical Name: 1-Chloro-4-(phenylethynyl)benzene

-

Molecular Formula: C₁₄H₉Cl[2]

-

Structure:

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the specific carbon-hydrogen framework of an organic molecule. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out connectivity and deduce the chemical environment of each atom.

Experimental Protocol: NMR Data Acquisition

A self-validating NMR protocol ensures reproducibility and accuracy. The following is a robust, generalized procedure for acquiring high-quality spectra for small molecules like 1-chloro-4-(phenylethynyl)benzene.

Workflow: NMR Sample Preparation and Analysis

Caption: Standard workflow for NMR analysis.

¹H NMR Spectrum Analysis

The proton NMR spectrum provides information on the number, environment, and connectivity of hydrogen atoms. The aromatic region of 1-chloro-4-(phenylethynyl)benzene is particularly informative.

Table 1: ¹H NMR Data (400 MHz, CDCl₃) [4]

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

|---|---|---|

| 7.51-7.54 | Multiplet | 2H (H-a) |

| 7.45-7.47 | Multiplet | 2H (H-c) |

| 7.32-7.36 | Multiplet | 5H (H-b, H-d) |

-

Expert Analysis:

-

The spectrum displays signals exclusively in the aromatic region (7.3-7.6 ppm), consistent with the molecule's structure.

-

The protons on the unsubstituted phenyl ring (H-b) and the protons on the chlorinated ring (H-d) overlap, presenting as a complex multiplet integrating to 5 protons around 7.32-7.36 ppm.[4] This is a common occurrence where distinct spin systems have very similar chemical environments.

-

The signals at 7.51-7.54 ppm and 7.45-7.47 ppm correspond to the remaining aromatic protons.[4] The protons labeled H-a are ortho to the electron-donating alkyne group, while H-c protons are ortho to the electron-withdrawing chlorine atom. These differing electronic effects lead to distinct chemical shifts.

-

¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides insight into the electronic nature of the carbon atoms.

Table 2: ¹³C NMR Data (100 MHz, CDCl₃) [4]

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 134.23 | C-g |

| 132.80 | C-e |

| 131.58 | C-c |

| 128.68 | C-d |

| 128.47 | C-a |

| 128.38 | C-b |

| 122.89 | C-f |

| 121.75 | C-h |

| 90.28 | Alkyne C |

| 88.21 | Alkyne C |

-

Expert Analysis:

-

Quaternary Carbons: The spectrum shows ten distinct carbon signals, as expected from the molecule's symmetry.[4] The carbon atom bearing the chlorine (C-g) is observed at 134.23 ppm. Its downfield shift is attributable to the electronegativity of the chlorine atom. The two alkyne carbons appear at 90.28 and 88.21 ppm, a characteristic range for sp-hybridized carbons. The carbon atoms C-f and C-h, which are ipso to the alkyne bridge, are also quaternary and appear at 122.89 and 121.75 ppm, respectively.[4]

-

Protonated Carbons: The remaining signals correspond to the C-H carbons of the two aromatic rings. Their shifts (128.38 - 132.80 ppm) are typical for aromatic systems.[4]

-

Structural Assignments for NMR Data

Caption: Proton labeling for NMR assignments.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: ATR-IR Data Acquisition

Attenuated Total Reflectance (ATR) has become the preferred method for IR analysis of solids due to its simplicity and lack of sample preparation.[5][6]

-

Background Scan: Record a background spectrum of the clean ATR crystal (e.g., diamond) to account for atmospheric H₂O and CO₂.

-

Sample Application: Place a small amount of the solid 1-chloro-4-(phenylethynyl)benzene sample directly onto the ATR crystal.

-

Apply Pressure: Use the pressure arm to ensure firm and uniform contact between the sample and the crystal surface. This is critical for obtaining a high-quality spectrum.[7]

-

Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The resulting spectrum is automatically ratioed against the background by the instrument software.

IR Spectrum Analysis

The IR spectrum of 1-chloro-4-(phenylethynyl)benzene displays several characteristic absorption bands that confirm its key structural features.

Table 3: Key IR Absorption Bands [4]

| Frequency (cm⁻¹) | Functional Group / Vibration | Description |

|---|---|---|

| ~3049 | Aromatic C-H Stretch | Absorption just above 3000 cm⁻¹ is characteristic of sp² C-H bonds. |

| ~2220 | Alkyne C≡C Stretch | A weak but sharp absorption in this region is a hallmark of an internal alkyne. |

| ~1590, 1496, 1481 | Aromatic C=C Stretch | Multiple bands in this region are typical for the stretching vibrations of the benzene rings. |

| ~1091 | C-Cl Stretch | The absorption for the aryl-chloride bond often appears in this region. |

| ~831 | C-H Out-of-Plane Bend | A strong band here suggests 1,4-disubstitution (para) on a benzene ring. |

| ~751, 687 | C-H Out-of-Plane Bend | Strong bands in this region are characteristic of a monosubstituted benzene ring. |

-

Expert Analysis: The most diagnostic peaks are the weak C≡C stretch, which confirms the presence of the internal alkyne, and the combination of out-of-plane bending bands (~831 cm⁻¹ and 751/687 cm⁻¹), which definitively supports the monosubstituted and 1,4-disubstituted aromatic ring patterns.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of a compound and offers clues to its structure through the analysis of fragmentation patterns.

Experimental Protocol: EI-MS Data Acquisition

Electron Ionization (EI) is a classic "hard" ionization technique that provides reproducible fragmentation patterns, creating a molecular fingerprint.[8]

Workflow: Electron Ionization Mass Spectrometry

Caption: Generalized workflow for EI-MS analysis.

Mass Spectrum Analysis

The mass spectrum provides two crucial pieces of information: the molecular weight and the presence of chlorine.

Table 4: Key Mass Spectrometry Data (EI) [4]

| m/z (Mass/Charge) | Relative Intensity | Assignment |

|---|---|---|

| 214 | ~33% | [M+2]⁺˙ Molecular ion with ³⁷Cl isotope |

| 212 | 100% | [M]⁺˙ Molecular ion with ³⁵Cl isotope |

| 176 | High | [M-Cl]⁺ Fragment |

| 150 | Moderate | [M-Cl-C₂H₂]⁺ Fragment |

-

Expert Analysis:

-

Molecular Ion and Isotopic Pattern: The most critical feature is the molecular ion region. Two peaks are observed at m/z 212 and 214.[4] This is the definitive signature of a molecule containing one chlorine atom. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance of 3:1.[9][10][11] Therefore, the mass spectrum exhibits a molecular ion peak (M⁺˙) for the molecule containing ³⁵Cl (m/z 212) and an "M+2" peak for the molecule containing ³⁷Cl (m/z 214). The observed ~3:1 intensity ratio of these peaks is irrefutable evidence for the presence of a single chlorine atom.[9][11]

-

Fragmentation: The base peak (most intense peak) is the molecular ion at m/z 212. A significant fragment is seen at m/z 176, corresponding to the loss of a chlorine radical (mass 35/37), a common fragmentation pathway for aryl chlorides.

-

Conclusion

The collective spectroscopic data provides a cohesive and unambiguous identification of 1-chloro-4-(phenylethynyl)benzene. The NMR spectra precisely map the carbon-hydrogen framework, the IR spectrum confirms the key functional groups (alkyne, substituted aromatics, C-Cl), and the mass spectrum establishes the correct molecular weight while unequivocally confirming the presence of a single chlorine atom through its characteristic isotopic pattern. This comprehensive data set serves as a reliable fingerprint for researchers, ensuring confidence in the identity and purity of this important chemical building block.

References

Please note: The availability of web pages may change over time.

-

Ghorai, M. K., et al. (n.d.). Cross-coupling reactivity of 1,1-dichloroalkenes under palladium catalysis: Domino synthesis of diarylalkynes. The Royal Society of Chemistry. [Link]

-

PubChem. (n.d.). 1-Chloro-4-(phenylethynyl)benzene. National Center for Biotechnology Information. [Link]

-

Supporting Information. (n.d.). The Royal Society of Chemistry. [Link]

-

Supporting Information. (n.d.). Nickel nanoparticles supported reduced graphene oxide sheets: A phosphine free, magnetically recoverable and cost effective catalyst for Sonogashira cross-coupling reaction. The Royal Society of Chemistry. [Link]

-

PubChem. (n.d.). 1-Chloro-2-(phenylethynyl)benzene. National Center for Biotechnology Information. [Link]

-

Chemistry Steps. (n.d.). Isotopes in Mass Spectrometry. [Link]

-

Harris, R. K., et al. (2024). NMR spectroscopy of small molecules in solution. Royal Society of Chemistry. [Link]

-

Pean, C., et al. (2016). How to Compute Electron Ionization Mass Spectra from First Principles. The Journal of Physical Chemistry A. [Link]

-

Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. [Link]

-

Chemistry LibreTexts. (2022). 6.4: Isotope Abundance. [Link]

-

Springer Nature Experiments. (n.d.). NMR Protocols and Methods. [Link]

-

Specac Ltd. (n.d.). Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. [Link]

-

Stable Isotope Labeling. (n.d.). NMR sample preparation guidelines. [Link]

-

Chemguide. (n.d.). mass spectra - the M+2 peak. [Link]

-

Bruker. (n.d.). Attenuated Total Reflectance (ATR). [Link]

-

Güntert, P., et al. (2004). NMR data collection and analysis protocol for high-throughput protein structure determination. PubMed Central. [Link]

-

All 'bout Chemistry. (2023). Chloro pattern in Mass Spectrometry. YouTube. [Link]

-

Bitesize Bio. (2025). Ionization Methods in Mass Spec: Making Molecules Fly. [Link]

-

Agilent. (n.d.). Quantitative analysis using ATR-FTIR Spectroscopy. [Link]

-

Western University. (n.d.). NMR Sample Preparation. [Link]

-

ResearchGate. (n.d.). How to Compute Electron Ionization Mass Spectra from First Principles. [Link]

-

Covalent Metrology. (2026). Attenuated Total Reflectance (ATR-FTIR) Analysis. [Link]

-

Radicals and Mass Spectrometry (MS) Spring 2021. (n.d.). [Link]

-

Acta Chemica Malaysia. (n.d.). EFFECT OF CHLORO AND NITRO TERMINAL SUBSTITUENTS ON MESOMORPHIC PROPERTIES OF AZOBENZENE LIQUID CRYSTALS. [Link]

Sources

- 1. 1-Chloro-4-(phenylethynyl)benzene 98 5172-02-1 [sigmaaldrich.com]

- 2. 1-Chloro-4-(phenylethynyl)benzene | C14H9Cl | CID 348309 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-Chloro-2-(phenylethynyl)benzene | C14H9Cl | CID 25116 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles [specac.com]

- 6. covalent.com [covalent.com]

- 7. Attenuated Total Reflectance (ATR) | Bruker [bruker.com]

- 8. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 9. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chemguide.co.uk [chemguide.co.uk]

molecular weight and formula of 1-Chloro-4-(phenylethynyl)benzene

An In-Depth Technical Guide to 1-Chloro-4-(phenylethynyl)benzene

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development engaged with 1-Chloro-4-(phenylethynyl)benzene. It covers the molecule's fundamental properties, a detailed and field-proven synthesis protocol with mechanistic insights, key applications, and essential safety protocols.

Core Molecular Profile

1-Chloro-4-(phenylethynyl)benzene is a diarylacetylene compound, a structural motif of significant interest in medicinal chemistry and materials science. Its rigid, linear scaffold, provided by the acetylene linker, and its distinct electronic properties make it a valuable building block in organic synthesis. The presence of a chloro-substituent offers a versatile handle for further functionalization through various cross-coupling reactions, enhancing its utility as an intermediate.

Chemical Structure and Identifiers

The molecule consists of a chlorobenzene ring linked to a phenyl ring through a carbon-carbon triple bond.

Caption: 2D Structure of 1-Chloro-4-(phenylethynyl)benzene.

Physicochemical and Spectroscopic Data Summary

The fundamental properties of 1-Chloro-4-(phenylethynyl)benzene are summarized below. These values are critical for experimental design, including reaction setup, solvent selection, and purification strategies.

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₉Cl | [1][2][3] |

| Molecular Weight | 212.67 g/mol | [2][3][4] |

| CAS Number | 5172-02-1 | [1][2][4] |

| Appearance | White solid / powder to crystal | [5][6] |

| Melting Point | 81-83 °C (lit.) | [1][4][7] |

| Boiling Point | 327 °C at 760 mmHg | [1] |

| IUPAC Name | 1-chloro-4-(2-phenylethynyl)benzene | [3] |

| Synonyms | (4-Chlorophenyl)phenylacetylene, p-Chlorodiphenylacetylene | [1][3] |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.51-7.54 (m, 2H), 7.45-7.47 (m, 2H), 7.32-7.36 (m, 5H) ppm | [5] |

| ¹³C NMR (100 MHz, CDCl₃) | δ 134.23, 132.80, 131.58, 128.68, 128.47, 128.38, 122.89, 121.75, 90.28, 88.21 ppm | [5] |

Synthesis and Mechanistic Insights: The Sonogashira Coupling

The most reliable and widely adopted method for synthesizing 1-Chloro-4-(phenylethynyl)benzene is the Sonogashira cross-coupling reaction.[8] This reaction forms a carbon-carbon bond between a terminal alkyne (phenylacetylene) and an aryl halide (a 4-substituted chlorobenzene).[9]

The Causality of Component Selection

The success of the Sonogashira coupling hinges on a synergistic catalytic system.[3]

-

Palladium(0) Catalyst : The core of the reaction is a palladium catalyst, which facilitates the crucial steps of oxidative addition to the aryl halide and reductive elimination of the final product.[7] While Pd(0) complexes can be used directly, it is often more practical to generate them in situ from more stable Pd(II) precursors like PdCl₂(PPh₃)₂.[3]

-

Copper(I) Co-catalyst : A copper(I) salt, typically copper(I) iodide (CuI), serves as a co-catalyst.[3] Its primary role is to react with the terminal alkyne to form a copper(I) acetylide intermediate.[3] This species is more nucleophilic than the alkyne itself, dramatically accelerating the transmetalation step with the palladium complex and allowing the reaction to proceed under milder conditions (e.g., room temperature).[3][8]

-

Amine Base : An amine, such as triethylamine or diisopropylamine, is required.[10] It serves two purposes: first, to deprotonate the terminal alkyne, facilitating the formation of the copper acetylide, and second, to neutralize the hydrogen halide (HX) produced during the reaction, preventing catalyst deactivation.

-

Aryl Halide Reactivity : The choice of halide on the chlorobenzene ring is critical. Reactivity follows the order I > Br > Cl. For this synthesis, 1-chloro-4-iodobenzene is an excellent starting material due to the high reactivity of the carbon-iodine bond in the oxidative addition step.

Caption: Simplified catalytic cycle for the Sonogashira reaction.

Self-Validating Experimental Protocol

This protocol describes the synthesis of 1-Chloro-4-(phenylethynyl)benzene from 1-chloro-4-iodobenzene and phenylacetylene. The procedure is designed to be self-validating by employing standard, well-documented conditions that ensure high yield and purity.

Materials and Reagents

-

1-Chloro-4-iodobenzene

-

Phenylacetylene

-

Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]

-

Copper(I) iodide (CuI)

-

Triethylamine (TEA), anhydrous

-

Toluene or Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Step-by-Step Methodology

Caption: Experimental workflow for the synthesis of the target compound.

-

Preparation : To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a condenser, add 1-chloro-4-iodobenzene (1.0 eq), PdCl₂(PPh₃)₂ (0.02 eq), and CuI (0.04 eq).

-

Inert Atmosphere : Seal the flask with septa and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. An inert atmosphere is crucial to prevent the oxidative homocoupling of the alkyne (Glaser coupling), an undesirable side reaction.[1]

-

Solvent and Base Addition : Under a positive pressure of inert gas, add anhydrous toluene (or THF) and anhydrous triethylamine via syringe.

-

Reactant Addition : Add phenylacetylene (1.2 eq) dropwise to the stirring mixture. A slight excess of the alkyne ensures complete consumption of the more valuable aryl halide.

-

Reaction Monitoring : Stir the reaction at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting aryl halide spot.

-

Workup : Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the palladium and copper catalysts. Transfer the filtrate to a separatory funnel and wash with a saturated aqueous solution of NH₄Cl to remove the amine base. Further wash with water and then brine.

-

Isolation : Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification : Purify the crude solid by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford 1-Chloro-4-(phenylethynyl)benzene as a white solid.

Applications in Research and Drug Development

While 1-Chloro-4-(phenylethynyl)benzene is primarily a research chemical, its structural class—chloro-containing diarylacetylenes—holds significant potential in several scientific domains.

-

Medicinal Chemistry Scaffold : Halogenated compounds are ubiquitous in pharmaceuticals, with over 250 FDA-approved drugs containing chlorine.[11] The chlorine atom can modulate a molecule's lipophilicity, metabolic stability, and binding affinity.[11][12] This compound can serve as a starting point for synthesizing more complex molecules for screening as potential therapeutic agents.[12]

-

Intermediate for Complex Synthesis : The chloro- and ethynyl- groups provide two distinct reactive sites for orthogonal chemical modifications, making it a valuable intermediate. For example, it may be used in the preparation of substituted naphthalene derivatives.[1]

-

Materials Science : The parent structure, diphenylacetylene, and its derivatives are investigated for applications in organic electronics and liquid crystals.[9][13] The rigid, conjugated system is conducive to creating materials with interesting photophysical properties.

Safety, Handling, and Storage

Adherence to strict safety protocols is mandatory when handling this compound.

-

Hazard Identification : 1-Chloro-4-(phenylethynyl)benzene is classified as an irritant. It causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3][7]

-

Personal Protective Equipment (PPE) : Always use appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[8] Work should be conducted in a well-ventilated fume hood.

-

Handling : Avoid inhalation of dust and contact with skin and eyes.[8] After handling, wash hands thoroughly.

-

Storage : Store in a cool, dry, and well-ventilated place.[8] Keep the container tightly sealed to prevent moisture ingress.

References

-

1-CHLORO-4-(PHENYLETHYNYL)BENZENE 98 - LookChem. Available from: [Link]

-

1-Chloro-4-(phenylethynyl)benzene | C14H9Cl - PubChem. Available from: [Link]

-

Cross-coupling reactivity of 1,1-dichloroalkenes under palladium catalysis: Domino synthesis of diarylalkynes - The Royal Society of Chemistry. Available from: [Link]

-

Synthesis of 1,4-Bis(phenylethynyl)benzenes and Their Application as Blue Phase Liquid Crystal Composition - NIH. Available from: [Link]

-

Sonogashira Coupling - Organic Chemistry Portal. Available from: [Link]

-

General procedure for the Sonogashira cross-coupling reaction - The Royal Society of Chemistry. Available from: [Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed Central. Available from: [Link]

-

Benzene,1-chloro-4-(2-phenylethynyl)- | CAS#:5172-02-1 | Chemsrc. Available from: [Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed. Available from: [Link]

-

Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review - MDPI. Available from: [Link]

-

Sonogashira coupling - Wikipedia. Available from: [Link]

-

Supporting Information for - The Royal Society of Chemistry. Available from: [Link]

-

Synthesis of 1,4-bis(phenylethynyl)benzenes and their application as blue phase liquid crystal composition - PubMed. Available from: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 4. prepchem.com [prepchem.com]

- 5. 873-73-4|1-Chloro-4-ethynylbenzene|BLD Pharm [bldpharm.com]

- 6. rsc.org [rsc.org]

- 7. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07685C [pubs.rsc.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

- 10. Sonogashira Coupling [organic-chemistry.org]

- 11. 1-Chloro-4-ethynylbenzene | 873-73-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 12. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 13. rsc.org [rsc.org]

An In-depth Technical Guide to the Physicochemical Characterization of 1-Chloro-4-(phenylethynyl)benzene: Focus on Melting Point Determination

This technical guide provides a comprehensive overview of 1-Chloro-4-(phenylethynyl)benzene, with a primary focus on the precise determination of its melting point. This document is intended for researchers, scientists, and professionals in drug development and materials science who require accurate and reproducible physicochemical data. Beyond a simple presentation of values, this guide delves into the causality behind experimental choices, ensuring a robust and reliable analytical outcome.

Introduction to 1-Chloro-4-(phenylethynyl)benzene

1-Chloro-4-(phenylethynyl)benzene is a halogenated diarylalkyne, a class of organic compounds with significant applications in medicinal chemistry, organic electronics, and as building blocks in organic synthesis. Its rigid, linear structure, imparted by the ethynyl linkage, gives rise to interesting electronic and photophysical properties.

Accurate determination of the melting point is a critical first step in the characterization of this compound. It serves as a primary indicator of purity; a sharp melting range is indicative of a highly pure substance, while a broad or depressed melting range often suggests the presence of impurities. Furthermore, the melting point is a fundamental physical constant used for identification and in the design of crystallization and formulation processes.

Physicochemical Properties of 1-Chloro-4-(phenylethynyl)benzene

A summary of the key physicochemical properties of 1-Chloro-4-(phenylethynyl)benzene is presented below. The melting point data from various sources are consolidated to provide a clear and comparative overview.

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₉Cl | [1] |

| Molecular Weight | 212.67 g/mol | [1] |

| CAS Number | 5172-02-1 | [1][2] |

| Appearance | White solid | [3] |

| Melting Point | 81-83 °C (lit.) | [2][4] |

| 78-79 °C | [3] | |

| 78-80 °C | [3] | |

| Purity | 98% |

Synthesis and its Implication on Purity and Melting Point

1-Chloro-4-(phenylethynyl)benzene is commonly synthesized via a Sonogashira cross-coupling reaction. This palladium-catalyzed reaction typically involves the coupling of a terminal alkyne (phenylacetylene) with an aryl halide (1,4-dichlorobenzene or 1-bromo-4-chlorobenzene).

The choice of reactants and the meticulous control of reaction conditions are paramount to achieving high purity of the final product. Potential impurities that could arise from the synthesis and affect the melting point include:

-

Unreacted starting materials: Residual phenylacetylene or aryl halide.

-

Homocoupling products: Diphenyldiacetylene (from the homocoupling of phenylacetylene).

-

Solvent residues: Trapped solvent from the reaction or purification steps.

The presence of these impurities can lead to a depression and broadening of the observed melting range. Therefore, rigorous purification, typically by column chromatography or recrystallization, is essential after synthesis and before any physicochemical characterization.

Experimental Protocol for Melting Point Determination

The following protocol outlines a robust and self-validating method for determining the melting point of 1-Chloro-4-(phenylethynyl)benzene using a modern digital melting point apparatus.

Instrumentation and Materials

-

Melting Point Apparatus: A digital instrument with a controlled heating block, integrated video observation, and automated detection of melting events is recommended (e.g., Mettler Toledo MP series, Stuart SMP series).

-

Capillary Tubes: High-quality, thin-walled capillary tubes, open at one end.

-

Sample: 1-Chloro-4-(phenylethynyl)benzene, confirmed to be a fine, dry powder. If the sample consists of large crystals, it should be gently crushed to a fine powder using a mortar and pestle.

-

Spatula: For sample loading.

-

Drying Oven: To ensure the sample is free of residual solvent.

Step-by-Step Methodology

-

Sample Preparation:

-

Ensure the 1-Chloro-4-(phenylethynyl)benzene sample is completely dry by placing it in a drying oven at a temperature well below its melting point (e.g., 40-50 °C) for several hours. This step is crucial to eliminate any volatile impurities that could affect the melting point.

-

Load the dry, powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface. Proper packing is essential for uniform heat transfer.

-

-

Instrument Calibration:

-

Before analyzing the sample, verify the accuracy of the melting point apparatus using a certified melting point standard with a known melting point close to that of the analyte (e.g., naphthalene, with a melting point of 79-81 °C). This ensures the trustworthiness of the obtained data.

-

-

Melting Point Measurement:

-